molecular formula C16H12ClN3OS B1270250 [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 196877-94-8

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No. B1270250
M. Wt: 329.8 g/mol
InChI Key: LFUAJHRRAYJVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone involves several steps, utilizing specific reagents and conditions to achieve the desired compound. Novel compounds related to this chemical structure have been synthesized and characterized by various spectroscopic techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The use of density functional theory (DFT) calculation aids in the structural optimization and interpretation of theoretical vibrational spectra, providing insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compound (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone has been elucidated through various advanced spectroscopic techniques, complemented by DFT calculations. These studies reveal significant details about the compound's equilibrium geometry, atomic charges, thermodynamic stability, and reactivity in both ground and excited states. Structural changes due to electron withdrawing group substitution and the HOMO-LUMO energy gap are also analyzed to understand the compound's chemical behavior and stability (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone are influenced by its molecular structure. The presence of functional groups such as amino, chloroanilino, and thiazolyl contributes to its reactivity towards various chemical agents. Molecular docking studies have been employed to understand the antibacterial activity of the compound, indicating its potential in biomedical applications. The thermodynamic stability and the HOMO-LUMO energy gap provide insights into its reactivity in the excited state (Shahana & Yardily, 2020).

Physical Properties Analysis

While specific studies directly addressing the physical properties of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone are not highlighted in the provided literature, general principles suggest that its physical properties such as melting point, solubility, and crystalline structure can be inferred from its molecular composition and structure. Advanced techniques like X-ray crystallography provide detailed insights into the compound's crystalline structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone, including its reactivity, stability, and interaction with other chemical entities, are closely linked to its molecular structure. The compound's functional groups play a crucial role in determining its chemical behavior in various environments. Studies utilizing computational chemistry and molecular docking highlight the compound's interactions at the molecular level, offering a deeper understanding of its potential chemical properties and reactions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectral Characterization : The compound is synthesized and characterized using various methods like UV, IR, NMR, and mass spectrometry. Structural optimization and vibrational spectra interpretation are performed using density functional theory (DFT) calculations. This process includes studying equilibrium geometry, bonding features, harmonic vibrational wave numbers, and analyzing structural changes due to the substitution of electron-withdrawing groups (Shahana & Yardily, 2020).

  • Molecular Docking Studies : Molecular docking studies using Hex 8.0 software help in understanding the antibacterial activity of the compound. These studies involve analyzing the thermodynamic stability in the ground state and reactivity in the excited state (Shahana & Yardily, 2020).

Antimicrobial Activity

  • Antibacterial Activity : This compound shows promising antibacterial activity. It has been tested against various Gram-positive and Gram-negative bacteria, and fungal strains, demonstrating moderate to high antimicrobial activity. Computational studies using DFT calculations help in evaluating thermodynamic parameters, further confirming its potential as an antimicrobial agent (Kubba & Rahim, 2018).

Antitumor and Antiinflammatory Activity

  • Potential Anticancer Properties : The compound has been explored for its potential anticancer properties. It's shown inhibitory effects on the growth of various cancer cell lines, indicating its potential as a drug lead for anticancer therapy (Butler, Wise, & Dewald, 1984).

  • Antiinflammatory Activity : Synthesis and structural analysis of related compounds have shown significant antiinflammatory activity, potentially through the inhibition of certain cytokines or enzymes involved in inflammatory processes (Ottosen et al., 2003).

Other Applications

  • Role in Crystal Packing and Structure Analysis : The compound and its derivatives play a role in crystal packing analysis, contributing to the understanding of non-covalent interactions in supramolecular architectures. This is crucial for drug design and material science applications (Sharma et al., 2019).

  • Inhibitory Activity in Cancer Cells : Certain derivatives of this compound, like 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, have demonstrated growth inhibitory activity in cancer cells, indicating their potential in cancer treatment (Lefranc et al., 2013).

properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-11-6-8-12(9-7-11)19-16-20-15(18)14(22-16)13(21)10-4-2-1-3-5-10/h1-9H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUAJHRRAYJVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363314
Record name 7N-737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

CAS RN

196877-94-8
Record name 7N-737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.